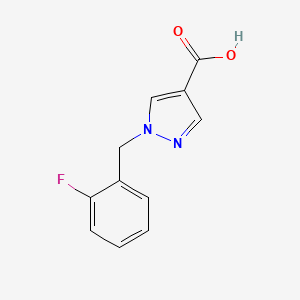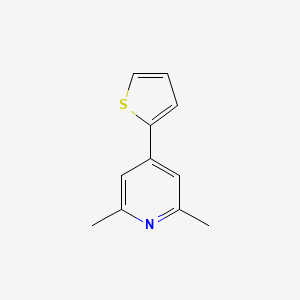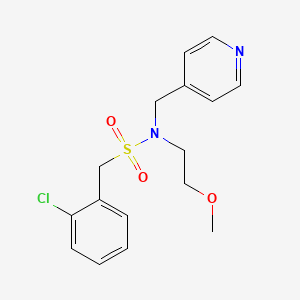
1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The 2-chlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
- Reaction conditions: These reactions are typically performed under inert atmosphere (argon or nitrogen) with palladium catalysts and ligands in solvents like toluene or ethanol.
Addition of the 2-Methoxyethyl Chain:
- The final step involves the alkylation of the nitrogen atom with 2-methoxyethyl chloride.
- Reaction conditions: This step is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated systems for reagent addition and product isolation.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in treating diseases due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used in various chemical reactions, suggesting that its targets could be related to these chemical processes .
Mode of Action
It’s known that similar compounds have been involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used in the synthesis of two-dimensional spin-crossover coordination polymers , indicating that it might affect related biochemical pathways.
Result of Action
Similar compounds have been involved in the synthesis of various chemical structures , suggesting that this compound might have similar effects.
Action Environment
It’s known that similar compounds have displayed different behaviors based on the presence of different solvents , indicating that environmental factors might have a significant influence on the action of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves multi-step organic reactions. One common route includes:
-
Formation of the Methanesulfonamide Core:
- Starting with methanesulfonyl chloride, it reacts with an amine to form the methanesulfonamide core.
- Reaction conditions: Typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures.
-
Attachment of the Pyridinylmethyl Group:
- The pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction.
- Reaction conditions: This step often requires a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl chain can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst, sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-N-(2-hydroxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide: Similar structure but with the pyridinylmethyl group attached at the 3-position instead of the 4-position.
Uniqueness: 1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-4-2-3-5-16(15)17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPJUIXHKLXWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



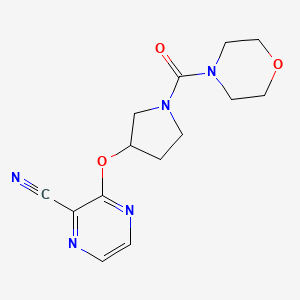
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2930306.png)
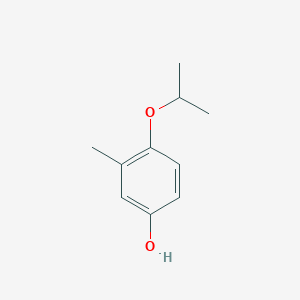

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2930309.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)
![4-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2930313.png)
![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)
